molecular formula C9H7BrN4O B5756737 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine

4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine

Cat. No. B5756737
M. Wt: 267.08 g/mol
InChI Key: ZBPSZFCTTPPQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine, also known as BBTA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BBTA is a triazole-based compound that has been synthesized using different methods. The compound has shown promising results in scientific research in terms of its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine is not fully understood. However, it has been suggested that 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine may act by inhibiting the activity of certain enzymes or proteins that are involved in the development of cancer or neurodegenerative disorders. 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine has also been shown to induce cell death in cancer cells, which may be due to its ability to interfere with cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects
4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine can inhibit the growth of cancer cells and induce cell death. 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine has also been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer development. In animal studies, 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to improve cognitive function and memory in mice with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine is also stable under a wide range of conditions, making it suitable for various lab experiments. However, 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several potential future directions for 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine research. One of the most promising areas is in the development of new cancer therapies. 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine has shown promising results in preclinical studies and may have potential as a new anti-cancer drug. 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine may also have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine has been synthesized using different methods and has shown promising results in scientific research in terms of its mechanism of action, biochemical and physiological effects, and potential future directions. Further research is needed to fully understand the potential of 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine in various fields of scientific research.

Synthesis Methods

4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine can be synthesized using different methods. One of the most common methods involves the reaction of 4-bromobenzoyl chloride with aminoguanidine bicarbonate in the presence of a base such as triethylamine. The resulting product is then treated with sodium azide to obtain 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine. Other methods involve the use of different reagents and catalysts.

Scientific Research Applications

4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine is in the field of medicinal chemistry. 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to exhibit anti-cancer properties and has been studied for its potential use in cancer therapy. 4-(4-bromobenzoyl)-4H-1,2,4-triazol-3-amine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(3-amino-1,2,4-triazol-4-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4O/c10-7-3-1-6(2-4-7)8(15)14-5-12-13-9(14)11/h1-5H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPSZFCTTPPQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C=NN=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-amino-4H-1,2,4-triazol-4-yl)(4-bromophenyl)methanone

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